![molecular formula C16H15N3O2S B5662524 N-(2,5-dimethoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine](/img/structure/B5662524.png)
N-(2,5-dimethoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dimethoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine often involves intricate processes that leverage the unique reactivities of various functional groups. For instance, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines has been achieved through oxidative C–S bond formation strategies employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is notable for its metal-free approach, broad substrate scope, short reaction times, and straightforward product purification procedures (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(2,5-dimethoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is often elucidated using techniques like X-ray diffraction. For example, the complete crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a compound designed as a new inhibitor of CLK1 and DYRK1A kinases, was established using single-crystal X-ray diffraction, providing insights into its potential biological interactions (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).
Chemical Reactions and Properties
The chemical behavior of thiazol-2-amine derivatives, including those related to N-(2,5-dimethoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, can be quite diverse, depending on their structural modifications. These compounds can undergo various reactions that are essential for further functionalization or for understanding their reactivity patterns. For instance, the reaction of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines leading to unexpected 2,4-diamino-s-triazines highlights the complex reactivity of thiazolidine derivatives and their potential for generating novel heterocyclic compounds (Tanaka, Watanabe, Nakamoto, Okuno, Maekawa, & Iwata, 1994).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-11-6-7-15(21-2)13(9-11)18-16-19-14(10-22-16)12-5-3-4-8-17-12/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUYNRQZSWTLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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